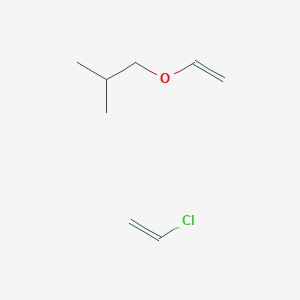![molecular formula C6H6B2O4S2 B3069720 Thieno[3,2-b]thiophene-2,5-diyldiboronic acid CAS No. 1281324-46-6](/img/structure/B3069720.png)
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid
Overview
Description
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a charge transport material commonly used in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Molecular Structure Analysis
The molecular formula of this compound is C6H6B2O4S2 . The compound is part of the covalent organic frameworks (COFs) incorporating thiophene-based building blocks .Chemical Reactions Analysis
The compound has been used in the synthesis of covalent organic frameworks (COFs) incorporating thiophene-based building blocks . The Stille coupling reaction was used instead of the Suzuki one to synthesize compound 3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 227.9 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 137 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Thieno[3,2-b]thiophene and its derivatives, including Thieno[3,2-b]thiophene-2,5-diyldiboronic acid, have been the focus of several studies due to their unique chemical properties. Fuller et al. (1997) discussed methods for large-scale synthesis of Thieno[3,2-b]thiophene, highlighting its potential for various chemical transformations and applications in synthesis (Fuller, Iddon, & Smith, 1997). Moreover, Ahmed, Pisula, and Mhaisalkar (2012) synthesized and characterized Thieno[3,2-b]thiophene derivatives for potential use in organic semiconductor applications, emphasizing their promising electronic properties (Ahmed, Pisula, & Mhaisalkar, 2012).
Applications in Material Chemistry
Hien and Lieu (2016) demonstrated the use of Thieno[3,2-b]thiophene in creating conjugated organic opto-electronic materials, indicating its importance in the field of material chemistry (Hien & Lieu, 2016). Similarly, Tso, Wang, Wu, and Lin (1998) described the formation of novel supramolecular liquid-crystalline complexes using derivatives of Thieno[3,2-b]thiophene, highlighting its potential in creating new materials with unique properties (Tso, Wang, Wu, & Lin, 1998).
Electronic and Semiconductor Applications
Bertrand, Michaelis, Ong, Griffin, and Dincǎ (2013) reported the synthesis of covalent organic frameworks incorporating Thieno[3,2-b]thiophene-based building blocks, showcasing its applicability in electronic devices (Bertrand, Michaelis, Ong, Griffin, & Dincǎ, 2013). Chen et al. (2011) discussed a conjugated polymer containing Thieno[3,2-b]thiophene units, which exhibited high crystallinity and thermal stability, making it suitable for bulk heterojunction solar cells (Chen et al., 2011).
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is primarily used as a charge transport material in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound’s mode of action is largely due to its structural properties. The boronic acid ester group improves the solubility and enhances the charge transport properties . The conjugation of the fused ring system and the high concentration of sulfur atoms contribute to its high carrier mobility .
Biochemical Pathways
It’s known that the compound’s effectiveness as a charge transport material is due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .
Pharmacokinetics
The compound’s solubility and charge transport properties suggest that it may have unique pharmacokinetic characteristics .
Result of Action
The primary result of this compound’s action is its ability to function as a charge transport material in thin film transistors . This leads to high carrier mobility, which is crucial for the performance of these devices .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its charge transport properties . .
Properties
IUPAC Name |
(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDLFTXSSJBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)






![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
